8-Methoxy-4-Methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-12-11-9(8)4-3-5-10(11)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOSACZKHEASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572767 | |
| Record name | 8-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61703-95-5 | |
| Record name | 8-Methoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Research Perspectives on 8 Methoxy 4 Methylquinoline
Significance of the Quinoline (B57606) Scaffold in Contemporary Organic and Medicinal Chemistry
The quinoline ring system is a fundamental structural motif found in a vast array of natural products, synthetic pharmaceuticals, and functional materials. numberanalytics.comchemrj.org Its importance stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.govorientjchem.org Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.gov For instance, well-known drugs like chloroquine (B1663885) and quinine, used in the treatment of malaria, feature the quinoline core. wikipedia.org
In organic synthesis, the quinoline scaffold serves as a versatile platform for the construction of complex molecular architectures. numberanalytics.com Its aromatic nature allows for various electrophilic and nucleophilic substitution reactions, enabling chemists to introduce a wide range of functional groups and modulate the molecule's properties. orientjchem.orgfrontiersin.org The development of efficient and regioselective methods for the synthesis and functionalization of quinolines remains an active area of research, with modern techniques such as microwave-assisted synthesis, multicomponent reactions, and transition metal catalysis being employed to create novel derivatives. frontiersin.orgrsc.org
Positional Isomerism and Substituent Effects on Quinoline Derivatives
The biological activity and physicochemical properties of quinoline derivatives are highly dependent on the nature and position of substituents on the ring system. orientjchem.orgnih.gov This phenomenon, known as positional isomerism, plays a crucial role in the rational design of new quinoline-based compounds. The placement of a substituent can dramatically alter a molecule's electronic distribution, steric profile, and ability to form intermolecular interactions, thereby influencing its pharmacological activity. rsc.orgnih.gov
For example, studies on various substituted quinolines have shown that the position of a given functional group can determine the compound's efficacy and selectivity for a particular biological target. orientjchem.orgnih.gov The introduction of electron-donating or electron-withdrawing groups at different positions can modulate the basicity of the quinoline nitrogen, its lipophilicity, and its metabolic stability. tandfonline.com Computational studies are often employed to predict how the electronic nature and position of substituents will affect the optical, physical, and chemical properties of quinoline derivatives. tandfonline.com Research has shown that even subtle changes, such as moving a methylenedioxy group to a different position on the quinoline ring, can lead to a significant decrease in antimicrobial activity. nih.gov
Current Research Frontiers Involving 8-Methoxy-4-Methylquinoline
This compound is a specific quinoline derivative that has attracted attention in various research domains. Its synthesis is often achieved through methods like the Doebner-von Miller reaction or modifications thereof, using precursors such as 2-methoxyaniline and methyl vinyl ketone. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Yellow oil |
Interactive Table:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO | |
| Molecular Weight | 173.21 g/mol | |
| Appearance | Yellow oil |
Research into this compound and its derivatives has explored their potential in several areas:
Antimicrobial and Anticancer Research: While direct applications of this compound are not extensively documented, its structural analogs have been investigated for their biological activities. Studies on related 8-methoxyquinoline (B1362559) derivatives have revealed potential antibacterial and anticancer properties, suggesting that the 8-methoxy-4-methyl substitution pattern could be a valuable scaffold for the development of new therapeutic agents. researchgate.net For instance, some synthesized derivatives have shown inhibitory action against various bacterial strains. researchgate.net
Organic Synthesis and Catalysis: The compound serves as a building block in organic synthesis. For example, it is a precursor in the synthesis of other complex quinoline derivatives. google.com The reactivity of the methyl group at the 4-position and the influence of the methoxy (B1213986) group at the 8-position can be exploited to construct more elaborate molecular structures.
Materials Science: Quinoline derivatives are known for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. chemrj.org The specific electronic properties conferred by the 8-methoxy and 4-methyl substituents could be investigated for their utility in creating novel functional materials.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Signals at δ 2.69 (methyl) and 3.90 (methoxy) | |
| IR | Peaks at 3085, 1620, and 1520 cm⁻¹ |
Interactive Table:
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | Signals at δ 2.69 (methyl) and 3.90 (methoxy) | |
| IR | Peaks at 3085, 1620, and 1520 cm⁻¹ |
Synthetic Methodologies for 8 Methoxy 4 Methylquinoline and Its Functionalized Derivatives
Classical and Modified Cyclocondensation Strategies for Quinoline (B57606) Synthesis
Traditional methods for quinoline synthesis, many of which were developed in the late 19th century, rely on the cyclocondensation of anilines with various carbonyl-containing compounds. These reactions remain fundamental in organic synthesis for their reliability and versatility.
The Skraup synthesis is a classic method for producing quinolines by heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822). iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline (B41778). Subsequent cyclization and oxidation yield the quinoline ring system. iipseries.org
A variation of this reaction, often referred to as the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. iipseries.org To synthesize 8-Methoxy-4-Methylquinoline, the appropriate starting materials would be 2-methoxyaniline (o-anisidine) and methyl vinyl ketone. The reaction involves the acid-catalyzed 1,4-addition of the aniline to the α,β-unsaturated ketone, followed by electrophilic cyclization onto the electron-rich aromatic ring and subsequent dehydration and oxidation to furnish the final aromatic quinoline product.
Table 1: Proposed Skraup-Type Reaction for this compound
| Reactant 1 | Reactant 2 | Key Reagents | Product |
|---|
While the classic Skraup reaction is known for being vigorous, modifications using milder conditions or different catalysts have been developed to improve safety and yields. wikipedia.orgorgsyn.org For instance, arsenic acid has been used as an oxidizing agent in place of nitrobenzene to create a less violent reaction. wikipedia.org
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org The reaction mechanism involves the initial formation of a Schiff base (enamine) intermediate from the aniline and one of the ketone's carbonyl groups. wikiwand.com This intermediate is then subjected to an acid-catalyzed intramolecular electrophilic cyclization, followed by a dehydration step to yield the substituted quinoline. wikipedia.orgwikiwand.com
For the specific synthesis of this compound, the reaction would involve the condensation of 2-methoxyaniline with pentane-2,4-dione (acetylacetone). The acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid, facilitates the ring-closure step, which is the rate-determining part of the sequence. iipseries.orgwikipedia.org
Table 2: Combes Synthesis for this compound
| Aniline Derivative | β-Diketone | Catalyst | Product |
|---|
The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone. wikipedia.org
The Doebner reaction is another classical method that involves the reaction of an aniline, an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org This pathway characteristically produces quinoline-4-carboxylic acids. wikipedia.org The mechanism is thought to proceed first through the formation of a Schiff base from the aniline and the aldehyde. This is followed by a reaction with the enol form of pyruvic acid and subsequent cyclization and dehydration to form the quinoline-4-carboxylic acid product. wikipedia.org
While this reaction does not directly yield this compound, it provides a route to a functionalized derivative. Using 2-methoxyaniline, acetaldehyde, and pyruvic acid would theoretically produce 8-methoxy-2-methylquinoline-4-carboxylic acid. Further chemical modification would be required to remove the carboxylic acid and introduce a methyl group at the 4-position, making this a less direct approach to the target compound.
The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinoline derivatives. mdpi.com It is a formal aza-Diels-Alder [4+2] cycloaddition between an N-arylimine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene. sci-rad.com The resulting tetrahydroquinoline can then be oxidized to the corresponding aromatic quinoline. mdpi.com
This approach offers significant flexibility. To create a scaffold related to this compound, one could use 2-methoxyaniline, an aldehyde, and an alkene that provides the 4-methyl group, such as 2-propenylbenzene. The reaction is typically catalyzed by a Lewis or Brønsted acid. sci-rad.com A subsequent oxidation step, for example using an I₂-DMSO system, would be necessary to aromatize the heterocyclic ring. mdpi.com This two-step sequence, starting from three simple components, represents a convergent and efficient strategy for generating complex quinoline structures. mdpi.com
Contemporary Synthetic Routes to this compound
Modern organic synthesis often prioritizes efficiency, atom economy, and procedural simplicity. One-pot reactions, where multiple transformations occur in the same reaction vessel, exemplify these principles and have been applied to the synthesis of quinoline derivatives.
One-pot methodologies for quinoline synthesis often combine steps like imine formation, cyclization, and aromatization without the need to isolate intermediates. An example of a one-pot synthesis of a related compound, 8-Methoxy-4-(4-methoxyphenyl)quinoline, has been reported. nih.govresearchgate.net This procedure involves reacting 2-methoxyphenylamine with 3-dimethylamino-1-(4-methoxyphenyl)-propan-1-one in ethanol (B145695) with the addition of concentrated hydrochloric acid. nih.govresearchgate.net The reaction is heated under reflux, and after workup, the desired functionalized quinoline is obtained. This demonstrates a streamlined approach where the propanone derivative serves as a three-carbon synthon for building the pyridine (B92270) ring onto the aniline.
Table 3: Example of a One-Pot Synthesis for a Functionalized 8-Methoxyquinoline (B1362559) Derivative nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Product | Yield |
|---|
Another contemporary one-pot approach involves the gold-catalyzed reaction of anilines with propargylic bromides in ethanol. chemicalbook.com This method provides a rapid and efficient entry into substituted quinolines, showcasing the power of transition-metal catalysis in modern heterocyclic synthesis.
Solid-Phase Synthesis Techniques
Solid-phase synthesis has emerged as a powerful technique for the combinatorial generation of quinoline libraries, enabling the efficient production of numerous derivatives for biological screening. acs.orgnih.gov This methodology involves anchoring a quinoline precursor to a solid support, such as a resin, and then carrying out subsequent chemical modifications in a stepwise fashion. acs.org
The general approach often begins by loading a suitable starting material onto a resin, for example, linking an amino-functionalized precursor to a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination. acs.orgnih.gov Once anchored, various building blocks can be introduced at different positions of the quinoline scaffold. This parallel synthesis approach allows for the creation of diverse libraries of compounds, such as 3,5-disubstituted-2-oxoquinolinones, with high purity and good yields after cleavage from the solid support. acs.orgnih.gov The efficiency of solid-phase synthesis makes it an invaluable tool for exploring the chemical space around the quinoline core and for the discovery of novel bioactive molecules. crossref.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has been widely adopted in organic chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. nih.gov These advantages are particularly evident in the synthesis of heterocyclic compounds like quinolines. The application of microwave irradiation can facilitate key cyclization and condensation steps, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netnih.gov
For instance, the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one has been demonstrated using an efficient microwave-assisted method. researchgate.net Similarly, protocols for producing various quinoline derivatives, including those with methoxy (B1213986) substituents, have been developed. researchgate.net Research has shown that multicomponent reactions, such as those used to build the quinoline scaffold, benefit significantly from microwave heating, often leading to cleaner reaction profiles and simpler work-up procedures. nih.govwjbphs.com The use of catalysts, such as p-TSA or YbCl₃, in conjunction with microwave irradiation can further accelerate the synthesis of diverse and functionalized quinoline derivatives in excellent yields within minutes. nih.gov
Advanced Functionalization of the Quinoline Core
Beyond the initial synthesis of the quinoline ring, its subsequent functionalization is crucial for developing analogues with tailored properties. Advanced methods, particularly site-selective C-H activation, have become indispensable for modifying the quinoline core with precision, avoiding the need for pre-functionalized starting materials.
Site-Selective C-H Activation and Functionalization
Site-selective C-H functionalization allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds at specific positions. In the context of this compound, the methyl group at the 8-position (an sp³-hybridized carbon) presents a challenging but valuable site for such transformations. The quinoline nitrogen atom can act as a directing group, guiding a metal catalyst to activate the C-H bonds of the proximate 8-methyl group.
Transition metals such as rhodium and palladium are at the forefront of C-H functionalization catalysis, offering powerful tools for forging complex molecular architectures from simple precursors.
Rhodium(III) catalysts, particularly those featuring a Cp* (pentamethylcyclopentadienyl) ligand, have proven highly effective in catalyzing the C(sp³)-H functionalization of 8-methylquinolines. nih.govresearchgate.net The reaction proceeds through a chelation-assisted mechanism where the quinoline nitrogen directs the rhodium catalyst to the 8-methyl group, facilitating the cleavage of a C-H bond and the formation of a five-membered rhodacycle intermediate. acs.org
Alkylation: This rhodacycle can then react with various coupling partners, such as maleimides or allylic alcohols, to achieve C(sp³)-H alkylation. nih.govrsc.org The reaction with maleimides represents a direct method to introduce succinimide (B58015) scaffolds onto the 8-methylquinoline (B175542) core. nih.gov Similarly, using allylic alcohols in aqueous media provides access to γ-quinolinyl carbonyl compounds, which are valuable synthetic precursors. rsc.org
Amidation: Rhodium(III) catalysis also enables the direct amidation of the C(sp³)-H bond. Using azides or commercially available amides as the amidating agents, this transformation provides an efficient, oxidant-free route to quinolin-8-ylmethanamine (B184975) derivatives in good yields. acs.orgresearchgate.net The isolation and characterization of the key rhodacycle intermediate have provided significant insight into the catalytic cycle of these reactions. acs.org
| Transformation | Coupling Partner | Catalyst System | Key Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Alkylation | Maleimides | [CpRhCl₂]₂, AgSbF₆ | DCE, 80 °C | Succinimide derivatives | Up to 95% | nih.gov |
| Alkylation | Allyl Alcohols | [CpRhCl₂]₂, AgSbF₆ | H₂O, 80 °C | γ-Quinolinyl carbonyls | Good | rsc.org |
| Amidation | Sulfonyl Azides | Cp*Rh(MeCN)₃₂ | DCE, 50 °C | Quinolin-8-ylmethanamines | Good | acs.org |
| Amidation | Amides | [Cp*RhCl₂]₂, AgSbF₆ | DCE, Room Temp | Quinolin-8-ylmethanamines | Efficient | researchgate.net |
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While extensively used for C(sp²)-H functionalization, its application to C(sp³)-H bonds of substrates like 8-methylquinoline is also an area of active research.
Arylation: Palladium-catalyzed C-H arylation provides a direct method to link aryl groups to the 8-methyl position of the quinoline core. researchgate.net This transformation typically involves the reaction of the methylquinoline with an aryl halide (e.g., aryl iodide or bromide) in the presence of a palladium catalyst, such as Pd(OAc)₂. rsc.org The development of ligand-free systems or the use of specific ligands like PCy₃ can be crucial for achieving high efficiency, even with less reactive aryl chlorides. rsc.org This strategy is a powerful tool for creating complex molecular structures by forming new C(sp³)-C(sp²) bonds.
Alkenylation: Similar to arylation, palladium-catalyzed C-H alkenylation aims to introduce vinyl groups at the 8-methyl position. This is typically achieved by coupling the substrate with alkenylating agents like vinyl halides or vinylboron compounds. The underlying mechanism often involves C-H activation followed by migratory insertion of the alkene and subsequent β-hydride elimination. These strategies expand the toolkit for elaborating the 8-methylquinoline scaffold, providing access to a wider range of functionalized derivatives.
| Transformation | Coupling Partner | Typical Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Arylation | Aryl Halides (I, Br, Cl) | Pd(OAc)₂ or Pd(PCy₃)₂ | 8-(Arylmethyl)quinolines | researchgate.netrsc.org |
| Alkenylation | Alkenyl Halides/Boronates | Pd(II) complexes | 8-(Alkenylmethyl)quinolines | General Strategy |
Metal-Free Regioselective Remote C-H Halogenation
The direct halogenation of the quinoline core at positions remote from the directing nitrogen atom without the use of transition metals presents a significant synthetic advantage. An operationally simple and efficient metal-free protocol has been established for the geometrically inaccessible C5–H halogenation of a range of 8-substituted quinoline derivatives. nih.govrsc.org This methodology is notable for its use of inexpensive and atom-economical halogenating agents, proceeding under mild, aerobic conditions. nih.govresearchgate.net
The reaction typically employs trihaloisocyanuric acid (trichloroisocyanuric acid - TCCA, or tribromoisocyanuric acid - TBCA) as the halogen source, requiring only 0.36 equivalents. nih.govresearchgate.net For iodination, N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are effective reagents. nih.govrsc.org This method demonstrates high generality, and for many 8-substituted quinolines, the reaction proceeds with complete regioselectivity, exclusively yielding the C5-halogenated product in good to excellent yields. nih.govresearchgate.net The protocol is tolerant of various functional groups at the 8-position, including alkoxy groups. rsc.org The reactions are often conducted at room temperature, and in some cases, can be performed in water, enhancing the green credentials of the synthesis. nih.govrsc.org
This C5-selective halogenation provides a valuable route to functionalized quinolines that can serve as precursors for further derivatization, complementing existing functionalization methods. rsc.org
Table 1: Conditions for Metal-Free Regioselective C-5 Halogenation of 8-Substituted Quinolines
| Halogenation | Reagent | Solvent | Temperature | Typical Yield | Reference |
| Chlorination | Trichloroisocyanuric Acid (TCCA) | Acetonitrile | Room Temp | Good to Excellent | nih.gov |
| Bromination | Tribromoisocyanuric Acid (TBCA) | Acetonitrile | Room Temp | Good to Excellent | nih.gov |
| Iodination | N-Iodosuccinimide (NIS) | Water | 80 °C | Good | rsc.org |
Directed Functionalization at Methoxy and Methyl Positions
Beyond the quinoline core, the methoxy and methyl substituents of this compound offer sites for targeted functionalization, enabling the synthesis of a diverse array of derivatives.
Functionalization of the C4-Methyl Group:
The C(sp³)–H bonds of the methyl group at the C4-position (or more commonly studied C8-position) of the quinoline scaffold are typically inert. researchgate.net However, the presence of the chelating nitrogen atom within the quinoline ring facilitates cyclometalation with various transition metals, enabling selective C(sp³)–H activation and functionalization. semanticscholar.org This strategy has been extensively applied to 8-methylquinolines and provides a template for potential reactions at the 4-methyl position. researchgate.netresearchgate.net
Rhodium(III) catalysts, for example, have been successfully employed for the regioselective acetoxylation and amidation of the C(sp³)–H bond in 8-methylquinolines. researchgate.net Similarly, ruthenium(II)-catalyzed reactions can achieve chemoselective monoarylation of the methyl group using arylboronic acids. semanticscholar.org These methods demonstrate high regioselectivity, with no functionalization observed at other positions on the quinoline ring. researchgate.net
Table 2: Examples of Directed C(sp³)–H Functionalization of Methylquinolines
| Reaction | Catalyst | Reagent(s) | Position | Reference |
| Acetoxylation | [RhCpCl₂]₂ | AgOAc, Cu(OAc)₂ | C8-Methyl | semanticscholar.org |
| Amidation | [RhCpCl₂]₂ | N-Hydroxyphthalimides | C8-Methyl | researchgate.net |
| Monoarylation | [Ru(p-cymene)Cl₂]₂ | Arylboronic Acids, K₂CO₃ | C8-Methyl | semanticscholar.orgresearchgate.net |
Functionalization of the C8-Methoxy Group:
The methoxy group at the C8-position can also be a handle for derivatization. A primary transformation is the cleavage of the ether bond (O-demethylation) to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This reaction is a fundamental step in the synthesis of many biologically active quinoline compounds. nih.gov The resulting hydroxyl group can then be used for further modifications, such as the introduction of new functional groups via esterification or etherification, or it can be used as a directing group for subsequent reactions on the quinoline ring. nih.govscispace.com For instance, the phenolic group can be protected to allow for selective reactions at other sites before being deprotected in a final step. nih.gov
Derivatization via Electrophilic and Nucleophilic Substitutions
The electronic nature of the this compound ring system dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Substitution:
The quinoline ring system is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the strongly activating methoxy group at the C8-position significantly influences the regioselectivity of such reactions. The -OCH₃ group is an ortho-, para-director. In the context of the 8-methoxyquinoline system, it directs incoming electrophiles primarily to the C5 and C7 positions.
A practical example is the nitration of 8-methoxyquinoline, which serves as a model for this compound. The reaction yields 5-nitro-8-methoxyquinoline, demonstrating the powerful directing effect of the methoxy group towards the C5 position. researchgate.net The protonated quinolinium nitrogen deactivates the pyridine ring, further favoring substitution on the carbocyclic (benzene) ring.
Nucleophilic Substitution:
The pyridine ring of the quinoline system is inherently electron-deficient and can be susceptible to nucleophilic attack, particularly when a good leaving group is present at the C2 or C4 positions. nih.gov For this compound itself, direct nucleophilic substitution is unlikely without prior modification. However, if the 4-methyl group were to be converted into a derivative with a suitable leaving group, or if a halogen were introduced at the C4 position (for example, via a Sandmeyer-type reaction from a corresponding amine), this position would become activated for nucleophilic substitution.
Studies on related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, have shown that the 4-chloro group is readily displaced by various nucleophiles, including thiols, hydrazines, azides, and amines, to generate a series of 4-substituted derivatives. mdpi.com This reactivity pattern highlights the potential for introducing a wide range of functional groups at the C4-position of the 8-methoxyquinoline scaffold via a nucleophilic substitution strategy, provided a suitable precursor is synthesized.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 8-Methoxy-4-Methylquinoline in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H and ¹³C nuclei, a complete and unambiguous assignment of the molecule's protons and carbons can be achieved.
The ¹H NMR spectrum provides information on the number and environment of protons. The methyl protons at the 4-position typically appear as a singlet around δ 2.5–2.7 ppm, while the methoxy (B1213986) protons at the 8-position resonate as a distinct singlet at approximately δ 3.8–4.0 ppm. The aromatic protons on the quinoline (B57606) core exhibit characteristic shifts and coupling patterns that allow for their specific assignment.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The methyl carbon signal is found in the upfield region (δ 20–22 ppm), and the methoxy carbon appears around δ 55–57 ppm. The ten carbons of the quinoline ring system have distinct chemical shifts influenced by the nitrogen heteroatom and the electron-donating methoxy substituent. The carbon directly attached to the nitrogen (C2) and the carbons bearing the substituents (C4 and C8) show significant shifts.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| 2 | CH | 8.6 - 8.8 | 148 - 150 |
| 3 | CH | 7.2 - 7.4 | 121 - 123 |
| 4 | C | - | 144 - 146 |
| 4a | C | - | 127 - 129 |
| 5 | CH | 7.5 - 7.7 | 126 - 128 |
| 6 | CH | 7.3 - 7.5 | 120 - 122 |
| 7 | CH | 7.0 - 7.2 | 107 - 109 |
| 8 | C | - | 154 - 156 |
| 8a | C | - | 139 - 141 |
| 4-CH₃ | CH₃ | 2.5 - 2.7 | 20 - 22 |
| 8-OCH₃ | CH₃ | 3.8 - 4.0 | 55 - 57 |
Note: Values are estimations based on data from related quinoline structures and are subject to solvent and concentration effects.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded. An HSQC spectrum would show cross-peaks connecting the ¹H signal of the 4-methyl group to its ¹³C signal, the 8-methoxy protons to their carbon, and each aromatic proton (H2, H3, H5, H6, H7) to its respective aromatic carbon, thus confirming their direct connectivity.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. For this compound, a ROESY spectrum would be expected to show correlations between:
The protons of the 4-methyl group and the aromatic proton at the 5-position (H5).
The protons of the 8-methoxy group and the aromatic proton at the 7-position (H7). These spatial correlations are invaluable for unambiguously confirming the regiochemistry of the substituents on the quinoline ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: Signals from the methyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.
C=C and C=N stretching: The vibrations of the quinoline ring system produce a series of characteristic sharp peaks in the 1500-1620 cm⁻¹ range.
C-O stretching: The asymmetric C-O-C stretch of the methoxy group gives rise to a strong band, typically around 1250 cm⁻¹.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the quinoline ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in methyl and methoxy groups |
| C=C / C=N Ring Stretch | 1500 - 1620 | Skeletal vibrations of the aromatic quinoline core |
| C-O-C Asymmetric Stretch | 1240 - 1260 | Stretching of the ether linkage in the methoxy group |
| C-H Bending | 750 - 900 | Out-of-plane bending of aromatic C-H bonds |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring acts as a chromophore, absorbing light in the ultraviolet region. The spectrum is typically characterized by multiple absorption bands corresponding to π → π* transitions. The presence of the electron-donating methoxy group (an auxochrome) can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline parent compound.
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. For this compound (C₁₁H₁₁NO), the expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to its calculated exact mass.
The fragmentation pattern in the mass spectrum provides structural clues. Common fragmentation pathways for this molecule include:
Loss of a methyl radical (•CH₃): A peak at M-15 is common, resulting from the cleavage of the methoxy group to form a stable radical cation.
Loss of formaldehyde (CH₂O): A peak at M-30 can occur from the methoxy group.
Loss of a hydrogen radical (•H): Furoquinoline alkaloids containing an 8-methoxy substituent are known to show an M-1 peak, and a similar fragmentation may occur here cdnsciencepub.com.
Peculiar M-3 Peak: Some quinolines with an 8-methoxy substituent exhibit a characteristic peak corresponding to the loss of three hydrogen atoms cdnsciencepub.com.
Table 3: Common Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Description |
| 173.08 | [C₁₁H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 158.06 | [C₁₀H₈NO]⁺ | Loss of methyl radical (•CH₃) from the methoxy group |
| 145.07 | [C₁₀H₉N]⁺ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment |
| 143.07 | [C₁₀H₉N]⁺ | Loss of formaldehyde (CH₂O) from the molecular ion |
X-ray Diffraction Studies for Solid-State Structure Determination
An X-ray diffraction study would be expected to reveal:
Planarity: The quinoline ring system itself is essentially planar nih.gov.
Substituent Orientation: The methoxy group's C-O bond would likely be nearly coplanar with the quinoline ring to maximize resonance stabilization. The dihedral angle between the plane of the quinoline ring and the plane defined by the C8-O-C(methoxy) atoms would be small nih.gov.
Crystal Packing: The solid-state structure would be stabilized by intermolecular interactions, such as C-H···π stacking between adjacent quinoline rings. In the absence of strong hydrogen bond donors, these weaker interactions would dictate the crystal packing arrangement.
Crystal Lattice Parameters and Unit Cell Analysis
Detailed experimental data from single-crystal X-ray diffraction is required to define the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound. This information is currently unavailable in the reviewed literature.
Analysis of Intramolecular Geometric Parameters (Bond Lengths, Angles, Dihedral Angles)
A complete analysis of the intramolecular geometry, including the specific lengths of bonds between atoms, the angles formed between adjacent bonds, and the dihedral angles that describe the conformation of the molecule, is contingent on obtaining crystallographic data. Without an experimentally determined crystal structure, a definitive and accurate table of these parameters for this compound cannot be provided.
Intermolecular Interactions and Packing Arrangements in Crystals
The arrangement of molecules within the crystal lattice and the non-covalent interactions that stabilize this arrangement, such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, can only be elucidated through the analysis of its crystal structure. As this information is not currently published, a detailed description of the intermolecular interactions and packing for this compound is not possible at this time.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations serve as a powerful tool to investigate the fundamental characteristics of 8-Methoxy-4-Methylquinoline. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio techniques are frequently utilized to predict its properties with high accuracy. researchgate.netscirp.org These calculations form the basis for optimizing molecular geometry, analyzing electronic structure, and predicting spectroscopic and reactivity parameters.
The first step in most quantum chemical studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a local minimum on the potential energy surface. ajchem-a.com For quinoline (B57606) derivatives, DFT methods have proven reliable in predicting structural parameters like bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data, such as those obtained from X-ray diffraction. mdpi.comscielo.br
Conformational analysis is particularly important for understanding the spatial arrangement of the methoxy (B1213986) and methyl substituents relative to the quinoline ring. For similar molecules like 8-hydroxyquinoline (B1678124), studies have shown the existence of different conformers (e.g., twisted and co-planar) with small energy differences between them, which can influence crystal packing and intermolecular interactions. rsc.org In this compound, the orientation of the methoxy group is a key conformational feature. The potential energy surface can be scanned by systematically varying the relevant torsion angles to identify the global minimum energy structure. researchgate.net The planarity of the quinoline ring system is a defining characteristic, though minor deviations can occur due to substituent effects. nih.gov
Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: As specific experimental data for this compound is not readily available in the provided search context, this table represents typical parameters expected from DFT calculations on similar quinoline structures.)
| Parameter | Bond/Angle | Typical Calculated Value (DFT) |
|---|---|---|
| Bond Length (Å) | C-C (aromatic) | 1.38 - 1.42 |
| C-N (aromatic) | 1.33 - 1.37 | |
| C-O (methoxy) | ~1.36 | |
| O-CH₃ (methoxy) | ~1.43 | |
| C-CH₃ (methyl) | ~1.51 | |
| Bond Angle (°) | C-N-C (in ring) | ~117 - 119 |
| C-C-C (in ring) | ~118 - 122 | |
| C-O-C (methoxy) | ~117 |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transitions that govern UV-Vis absorption. scirp.orgnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer (ICT). researchgate.net For quinoline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, often involving the quinoline ring and the methoxy group, while the LUMO is spread across the electron-accepting regions of the aromatic system. researchgate.netscielo.br DFT calculations are widely used to compute the energies of these orbitals and visualize their distribution. nih.gov
Table 2: Frontier Molecular Orbital Properties (Theoretical) (Note: These values are representative for quinoline derivatives and illustrate the output of DFT calculations.)
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
The energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. scielo.br
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface is plotted onto the molecule's electron density, with different colors representing varying electrostatic potential values. wolfram.com
Typically, the color-coding scheme is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are the preferred sites for nucleophilic attack, often located around hydrogen atoms. nih.gov
Green: Regions of neutral or near-zero potential. wolfram.com
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, highlighting these as the primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would be concentrated on the hydrogen atoms. This analysis provides a clear, visual guide to the molecule's reactive behavior. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. wisc.eduwikipedia.org This method is particularly useful for studying hyperconjugative interactions and intramolecular charge transfer (ICT). q-chem.com
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of both the computational method and the molecular structure. researchgate.net
NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov These calculations provide theoretical spectra that can be directly compared to experimental data, aiding in the assignment of complex signals. nih.gov
IR Spectra: Theoretical vibrational frequencies (FT-IR and Raman) are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates. scirp.org The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental spectra. nih.gov
UV-Vis Spectra: Electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, which correspond to the absorption maxima (λmax) observed experimentally. scirp.org
Table 3: Comparison of Theoretical and Experimental Spectroscopic Data (Note: Experimental values are included for context where available for similar structures. The purpose is to illustrate the comparative nature of the analysis.)
| Spectroscopic Technique | Parameter | Typical Calculated Value | Typical Experimental Value |
|---|---|---|---|
| ¹H NMR | δ (OCH₃) | 3.8 - 4.0 ppm | ~3.90 ppm |
| δ (CH₃) | 2.6 - 2.8 ppm | ~2.69 ppm | |
| IR | C-O Stretch (Methoxy) | 1250 - 1270 cm⁻¹ | ~1260 cm⁻¹ |
| C=N Stretch (Quinoline) | 1500 - 1520 cm⁻¹ | ~1520 cm⁻¹ |
Reactivity Descriptors and Chemical Reactivity Indices
Based on the energies of the frontier molecular orbitals (EHOMO and ELUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These indices, derived from conceptual DFT, provide a quantitative framework for understanding molecular behavior in chemical reactions. researchgate.net
The key descriptors include:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness. researchgate.net
Electronegativity (χ): χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Potential (μ): μ = -χ. It represents the escaping tendency of electrons from an equilibrium system. researchgate.net
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the energy lowering of a molecule when it accepts electrons from the environment, thus measuring its electrophilic power.
These indices allow for a comparative study of reactivity. For example, a higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net These calculations provide a comprehensive profile of the chemical reactivity of this compound. mdpi.com
Table 4: Calculated Global Reactivity Descriptors (Theoretical) (Note: Based on representative EHOMO = -6.5 eV and ELUMO = -1.8 eV)
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Chemical Softness (S) | 1 / (2η) | 0.21 |
| Electronegativity (χ) | (I + A) / 2 | 4.15 |
| Chemical Potential (μ) | -χ | -4.15 |
Solvation Models and Solvent Effects on Electronic Spectra and Tautomeric Equilibria
Theoretical studies on related quinoline compounds, such as hydroxyquinolines, have utilized various solvation models to predict the influence of different solvents on their electronic absorption spectra and to investigate the possibility of tautomerism. These computational approaches, often employing Time-Dependent Density Functional Theory (TD-DFT), can calculate the electronic transition energies in different solvent environments, typically simulated using Polarizable Continuum Models (PCM). Such calculations help in understanding solvatochromic shifts, where the absorption wavelength of a compound changes with the polarity of the solvent.
For quinoline derivatives capable of tautomerism, such as those with hydroxyl groups, computational models are instrumental in determining the relative stabilities of the different tautomeric forms (e.g., enol-keto tautomerism) in various solvents. These studies often involve calculating the potential energy surfaces to identify the most stable structures and the energy barriers for interconversion.
However, a specific application of these solvation models to determine the electronic spectral shifts and to explore any potential tautomeric equilibria for this compound is not documented in the surveyed literature. The presence of a methoxy group, as opposed to a hydroxyl group, significantly reduces the likelihood of common tautomeric forms, which may explain the absence of such dedicated studies. Without experimental or theoretical data, a quantitative analysis of solvent effects on the UV-Vis absorption spectrum of this compound cannot be provided.
Chemical Reactivity and Mechanistic Investigations
Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis
The synthesis of the quinoline core, a fundamental bicyclic heteroaromatic system, can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses. The formation of 8-Methoxy-4-Methylquinoline typically follows a pathway analogous to the Doebner-von Miller reaction.
The mechanism commences with the acid-catalyzed reaction of o-anisidine (B45086) (2-methoxyaniline) with an α,β-unsaturated carbonyl compound, which is formed in situ. For the synthesis of the 4-methyl derivative, this is typically methyl vinyl ketone, which can be generated from acetone (B3395972) and formaldehyde. The key mechanistic steps are:
Michael Addition: The amino group of o-anisidine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl compound. This 1,4-conjugate addition forms a β-aminocarbonyl intermediate.
Electrophilic Cyclization: Under acidic conditions, the carbonyl group is protonated, rendering the carbonyl carbon highly electrophilic. The electron-rich aromatic ring of the aniline (B41778) derivative then attacks this carbon in an intramolecular electrophilic aromatic substitution reaction. The methoxy (B1213986) group at the ortho position (relative to the amino group) helps direct this cyclization to the C6 position of the aniline ring.
Dehydration: The resulting cyclic alcohol intermediate readily undergoes acid-catalyzed dehydration to form a double bond, yielding a dihydroquinoline derivative.
Oxidation (Aromatization): The final step is the oxidation of the dihydroquinoline to the fully aromatic quinoline ring system. In Skraup-type syntheses, the oxidizing agent is often integrated into the reaction, such as nitrobenzene (B124822) acting as a solvent and oxidant. brieflands.com This step is crucial for achieving the stable aromatic quinoline core.
The regioselectivity, yielding the 8-methoxy and 4-methyl substitution pattern, is precisely controlled by the choice of the starting materials: o-anisidine and a four-carbon carbonyl precursor that provides the C2, C3, and C4 atoms along with the 4-methyl group.
Oxidation and Reduction Mechanisms of this compound
The quinoline ring is relatively electron-deficient, which influences its oxidation and reduction behavior. The substituents, particularly the 4-methyl group, provide a key site for oxidative transformation.
Oxidation Mechanisms: Direct oxidation of the methyl group on an electron-deficient N-heterocycle like quinoline is challenging because the corresponding aldehyde product is often more susceptible to over-oxidation than the starting material. researchgate.net However, chemoselective methods have been developed. A notable metal-free approach involves the use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in a solvent like dimethyl sulfoxide (B87167) (DMSO).
The proposed mechanism for this selective oxidation is as follows:
Activation: The hypervalent iodine reagent activates the benzylic C-H bond of the 4-methyl group.
Intermediate Formation: A radical or cationic intermediate is formed at the methyl carbon. The stability of this intermediate is crucial for the reaction to proceed.
Oxygen Transfer: DMSO or water present in the reaction medium acts as the oxygen source, attacking the intermediate.
Product Formation: Subsequent steps lead to the formation of the quinoline-4-carbaldehyde. The mild conditions and the nature of the oxidant prevent over-oxidation to the carboxylic acid. researchgate.net
| Oxidation Reaction Data | |
| Substrate | 4-Methylquinoline Analogs |
| Reagent | Phenyliodine diacetate (PIDA) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Key Feature | High chemoselectivity for the aldehyde |
| Advantage | Metal-free and mild reaction conditions |
Reduction Mechanisms: The reduction of the quinoline ring typically proceeds via catalytic hydrogenation. For instance, the hydrogenation of the related 8-methylquinoline (B175542) over a Ruthenium catalyst has been studied to understand the mechanism. researchgate.net The process involves the reduction of the nitrogen-containing heterocyclic ring (the pyridine (B92270) ring) preferentially over the carbocyclic ring (the benzene (B151609) ring).
The mechanism on the catalyst surface involves several steps:
Adsorption: this compound adsorbs onto the surface of the metal catalyst. The nitrogen atom's lone pair plays a key role in coordinating to the active sites of the catalyst. researchgate.net
Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming active metal-hydride species.
Stepwise Hydrogenation: The adsorbed quinoline derivative is hydrogenated in a stepwise manner. The hydrogen atoms are transferred from the catalyst surface to the C=N and C=C bonds of the pyridine ring.
Desorption: Once fully or partially hydrogenated (e.g., to a tetrahydroquinoline), the product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The selectivity for hydrogenating the N-heterocyclic ring is attributed to its stronger adsorption on the catalyst surface compared to the benzene ring. researchgate.net
Investigation of Intermolecular and Intramolecular Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental radical process where a hydrogen atom is exchanged between two species. In the context of this compound, HAT processes are most relevant to reactions involving the 4-methyl group.
Intermolecular HAT: In an intermolecular HAT process, an external radical species abstracts a hydrogen atom from the substrate. For this compound, the most likely site for HAT is the 4-methyl group, due to the lower bond dissociation energy of its benzylic C-H bonds compared to the aromatic C-H bonds.
A reactive radical (X•) can abstract a hydrogen atom to form a stable quinolinyl-4-methyl radical.
Q-CH₃ + X• → Q-CH₂• + X-H (where Q = 8-methoxyquinolin-4-yl)
This resulting radical is resonance-stabilized by both the quinoline ring and the methoxy group, making this process favorable. Radicals derived from quinolinimides, known as quinolinimide-N-oxyl radicals, have been studied as effective HAT promoters, highlighting the capacity of the quinoline framework to participate in and facilitate such mechanisms. consensus.appsemanticscholar.org
Intramolecular HAT: Intramolecular HAT involves the transfer of a hydrogen atom from one part of a molecule to a reactive site on the same molecule, typically via a cyclic transition state. While less common for a simple structure like this compound itself, this process is critical in more complex derivatives or during certain reaction sequences. For a process to be considered a true intramolecular catalytic HAT (CHAT), a functional group within the molecule must facilitate the H-transfer while being regenerated in the process. nih.gov For example, if a reactive radical center were generated elsewhere on a side chain attached to the quinoline, an intramolecular HAT from the 4-methyl group could occur if sterically feasible.
Kinetics and Thermodynamics of Reaction Pathways
The kinetics and thermodynamics of reactions involving this compound dictate the feasibility, rate, and outcome of its transformations. While specific quantitative data for this exact compound is sparse in the literature, valuable insights can be drawn from studies of closely related structures.
Kinetics: The reaction rate is governed by the activation energy (Ea) of the rate-determining step.
In quinoline synthesis , the electrophilic cyclization step is often rate-limiting.
In catalytic C-H activation , the C-H bond cleavage is typically the rate-determining step and has a high activation barrier, which is why a catalyst is essential. researchgate.net
In HAT processes , the rate constant is highly dependent on the bond dissociation energy (BDE) of the C-H bond being broken and the stability of the radical being formed. Benzylic C-H bonds in methylquinolines have a lower BDE (approx. 85-90 kcal/mol) than aromatic C-H bonds (approx. 110 kcal/mol), making them kinetically favored for radical abstraction.
| Kinetic and Thermodynamic Parameters for Related Reactions | |
| Parameter | Implication for this compound |
| Benzylic C-H BDE | Lower energy barrier for HAT and radical formation at the 4-methyl group. |
| Intermediate Stability | Resonance stabilization of quinolinyl-methyl radical/cation favors reactions at this site. |
| Activation Energy (C-H activation) | High barrier necessitates transition metal catalysis to lower the kinetic threshold. |
| Reaction Exergonicity (Oxidation) | Favorable thermodynamics drive the conversion of the methyl group to carbonyl functionalities. |
Further experimental and computational studies are needed to quantify the specific kinetic and thermodynamic parameters for the reaction pathways of this compound.
Catalytic Reaction Mechanisms
Catalysis provides powerful tools for the selective functionalization of this compound, particularly through the activation of otherwise inert C-H bonds.
The nitrogen atom in the quinoline ring is an excellent directing group for transition metal-catalyzed C-H functionalization. It can coordinate to a metal center and position it in close proximity to specific C-H bonds, enabling high regioselectivity. For this compound, this strategy is primarily used to functionalize the C-H bonds of the 4-methyl group. The general mechanism, often involving metals like Rhodium (Rh), Ruthenium (Ru), or Palladium (Pd), proceeds through a cyclometallated intermediate. semanticscholar.orgnih.gov
The catalytic cycle typically involves these key steps:
Coordination: The quinoline substrate coordinates to the active metal catalyst (e.g., a Rh(III) complex) through its nitrogen atom.
C-H Activation/Cyclometalation: The metal center then mediates the cleavage of a C(sp³)-H bond of the methyl group. This occurs via a concerted metalation-deprotonation (CMD) pathway, forming a five-membered cyclometallated intermediate. This is often the rate-determining step. researchgate.netresearchgate.net
Functionalization: The cyclometallated intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide). This may involve migratory insertion of the coupling partner into the metal-carbon bond.
Reductive Elimination/Oxidation: The final product is released from the metal center, often through reductive elimination, which regenerates the active catalyst for the next cycle. An oxidant may be required to regenerate the catalyst's active oxidation state (e.g., Pd(0) to Pd(II) or Rh(I) to Rh(III)).
| Transition Metal-Catalyzed C-H Functionalization Systems | | | :--- | :--- | :--- | :--- | | Metal Catalyst | Typical Coupling Partner | Reaction Type | Reference | | Rhodium(III) | Alkenes, Alkynes | Alkenylation, Alkylation | researchgate.net | | Ruthenium(II) | Arylboronic Acids | Arylation | semanticscholar.org | | Palladium(II) | Diaryliodonium Salts | Biarylation | semanticscholar.org | | Cobalt(III) | Olefins | Alkylation | acs.org |
Merging electrochemistry with photocatalysis offers innovative, green pathways for quinoline functionalization under mild conditions. One such transformation is the hydroxymethylation of azaarenes like quinoline using methanol (B129727) as the C1 source. acs.org
A plausible mechanism for the electrophotocatalytic hydroxymethylation of this compound at the C2 position follows a Minisci-type radical addition pathway:
Photocatalytic Radical Generation: A photocatalyst (e.g., an iridium complex or an organic dye), upon absorbing visible light, becomes excited. The excited photocatalyst is a potent oxidant and abstracts a hydrogen atom from methanol (CH₃OH), generating the nucleophilic hydroxymethyl radical (•CH₂OH).
Protonation and Activation: In an acidic medium, the nitrogen atom of this compound is protonated. This protonation significantly increases the electrophilicity of the quinolinium ring, making it susceptible to nucleophilic attack by the radical.
Radical Addition (Minisci Reaction): The •CH₂OH radical adds to the protonated quinolinium ion, typically at the C2 or C4 position, which are the most electrophilic sites. This addition forms a radical cation intermediate.
Electrochemical Re-aromatization: The radical cation intermediate is then oxidized at the anode of the electrochemical cell. This single-electron transfer (SET) removes an electron, leading to the loss of a proton (H⁺) and the re-aromatization of the quinoline ring, yielding the 2-hydroxymethyl-8-methoxy-4-methylquinoline product.
This electrophotocatalytic approach uses electricity as a "traceless" oxidant, avoiding the need for stoichiometric chemical oxidants and enhancing the sustainability of the process. acs.org
Ground-State and Excited-State Prototropic Tautomerization Phenomena
Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in a double bond, to yield isomers known as tautomers. This phenomenon is a subject of significant interest in the study of quinoline derivatives, particularly in understanding their photochemical and photophysical behaviors. However, investigations into the ground-state and excited-state prototropic tautomerization of this compound are not documented in publicly available scientific literature.
The typical prototropic tautomerism observed in quinoline compounds, such as keto-enol tautomerism, necessitates the presence of a hydroxyl group. In molecules like 8-hydroxyquinoline (B1678124), the proton from the hydroxyl group can transfer to the nitrogen atom of the quinoline ring, leading to the formation of a zwitterionic keto tautomer. This process can be influenced by factors such as solvent polarity and can occur in both the ground and excited electronic states.
In the case of this compound, the molecular structure lacks a readily transferable proton from a functional group like a hydroxyl or an amino group. The methoxy group (-OCH₃) at the 8-position does not possess a proton that can easily dissociate and participate in tautomerization under normal conditions. Similarly, while the methyl group at the 4-position has protons, their acidity is generally too low to be involved in spontaneous prototropic tautomerism.
Consequently, there are no detailed research findings or data tables available to describe the ground-state and excited-state prototropic tautomerization phenomena specifically for this compound. The absence of a suitable proton donor group within the molecular structure makes the occurrence of conventional prototropic tautomerism unlikely. Further theoretical and experimental studies would be required to explore any potential, non-conventional tautomeric processes for this specific compound.
Applications in Advanced Materials and Catalysis
Coordination Chemistry of 8-Methoxy-4-Methylquinoline as a Ligand
The presence of the nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group at the C-8 position makes this compound an effective bidentate chelating agent. scirp.org This chelation ability is the foundation of its rich coordination chemistry, allowing it to form stable complexes with a wide array of metal ions. These metal complexes are not mere chemical curiosities but are central to the construction of advanced materials and catalysts.
The synthesis of metal complexes with quinoline-based ligands is a well-established area of inorganic chemistry. Typically, these complexes are prepared through the reaction of a metal salt with the quinoline ligand in a suitable solvent. The synthesis of Aluminum(III) quinolinolate (Alq3), a benchmark material in organic electronics, serves as a prime example. While Alq3 is formed with 8-hydroxyquinoline (B1678124), derivatives like this compound are expected to undergo similar reactions.
The general procedure involves dissolving the metal salt (e.g., aluminum chloride) and the quinoline ligand in a solvent like ethanol (B145695). jchemlett.com The reaction mixture is then refluxed, often in the presence of a base to facilitate the deprotonation of the ligand's coordinating group, leading to the precipitation of the metal complex.
Table 1: General Synthesis Parameters for Metal Quinolinolate Complexes
| Parameter | Description |
| Metal Precursors | Metal halides (e.g., AlCl₃, ZrCl₄), acetates, or acetylacetonates. |
| Ligand | This compound or other functionalized quinolines. |
| Solvent | Ethanol, Methanol (B129727), or other polar solvents. |
| Reaction Condition | Typically heated under reflux for several hours. |
| Stoichiometry | The molar ratio of metal to ligand is controlled to achieve the desired coordination number (e.g., 1:3 for Al(III)). |
Characterization of the resulting metal complexes is performed using a suite of spectroscopic and analytical techniques. Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C-O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the structure of the complex in solution. UV-Visible spectroscopy is employed to study the electronic transitions within the complex, which are crucial for understanding its optical properties. scirp.org
This compound functions as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the methoxy oxygen. This dual coordination forms a stable five-membered ring, a common and stabilizing motif in coordination chemistry known as a chelate ring. jchemlett.com This bidentate chelation is fundamental to the stability and properties of the resulting metal complexes. scirp.org
The electronic environment around the metal ion is significantly influenced by the coordinated ligands, an effect described by Ligand Field Theory. The substituents on the quinoline ring—the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups—play a vital role in modulating this ligand field. They can increase the electron density on the donor atoms, thereby strengthening the metal-ligand bond and altering the splitting of the metal's d-orbitals. This tuning of the electronic structure directly impacts the magnetic, optical, and electrochemical properties of the complex.
While this compound itself is typically a simple chelating ligand that forms discrete molecular complexes, the broader quinoline scaffold is a valuable component in constructing more complex supramolecular structures like coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org MOFs are highly ordered, crystalline materials composed of metal ions or clusters linked together by organic ligands. nih.gov
To be used in a MOF, a quinoline molecule must be functionalized with additional coordinating groups, allowing it to bridge multiple metal centers and form an extended network. For instance, a quinoline-2,6-dicarboxylic acid has been used as a linker to synthesize a luminescent Zirconium(IV)-based MOF. rsc.org This framework demonstrated high sensitivity for detecting specific metal ions and organic nitroaromatics. The synthesis of such materials typically involves a solvothermal method, where the metal salt and the organic linker are heated in a high-boiling-point solvent like N,N-dimethylformamide (DMF). rsc.org The resulting crystalline structure possesses high porosity and a large surface area, making these materials promising for applications in gas storage, separation, and catalysis. nih.gov
Development of Advanced Materials
The unique electronic characteristics of quinoline derivatives and their metal complexes make them prime candidates for the development of advanced functional materials. Their inherent semiconductor properties and luminescence are particularly exploited in the field of optoelectronics. nih.govresearchgate.net
Quinolinolate metal complexes are cornerstones of OLED technology. Aluminum(III) quinolinolate (Alq3) is perhaps the most well-known, serving as a highly efficient electron-transport and emissive material. nih.govresearchgate.net The function of these materials in an OLED is to facilitate the transport of electrons and, in some cases, to serve as the site where electrons and holes recombine to emit light.
Research has shown that metal complexes of quinoline derivatives are valuable as electron-transport layer (ETL) materials in OLEDs. nih.govresearchgate.net For instance, zirconium(IV) and hafnium(IV) complexes of 8-hydroxyquinoline have been shown to be excellent ETL materials in phosphorescent OLEDs (PHOLEDs). researchgate.net Devices using these materials as the ETL exhibited significantly improved efficiency compared to those using the standard Alq3. researchgate.net This enhancement is attributed to the high electron mobility and suitable energy levels of these complexes. The use of such compounds can lead to devices with higher quantum efficiencies and brightness. researchgate.net
Table 2: Performance of OLEDs with Different Quinolinolate Electron-Transport Layers
| ETL Material | Peak External Quantum Efficiency (%) | Device Type |
| Alq₃ (Aluminum Quinolinolate) | 8.0% | PHOLED |
| Zrq₄ (Zirconium Quinolinolate) | 14.0% | PHOLED |
| Hfq₄ (Hafnium Quinolinolate) | 15.0% | PHOLED |
Source: Data derived from studies on phosphorescent OLEDs (PHOLEDs) researchgate.net
The versatility of quinoline derivatives also allows for their use as organic semiconductors in other electronic applications. chemimpex.comchemimpex.com
The potential of this compound and related compounds extends beyond OLEDs. The ability to systematically modify the quinoline structure allows for the fine-tuning of its electronic and optical properties. For example, the introduction of different functional groups can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This chemical tuning is essential for designing materials for specific applications.
These tailored quinoline-based molecules are being explored for use in:
Fluorescent Probes: The inherent fluorescence of many quinoline compounds can be modulated by their environment or by binding to specific analytes, making them useful as sensors. chemimpex.comchemimpex.com
Organic Semiconductors: Their tunable electronic properties make them candidates for active components in organic field-effect transistors (OFETs) and organic solar cells. chemimpex.com
Non-linear Optical Materials: The extended π-systems of quinoline derivatives can give rise to significant non-linear optical responses, which are of interest for applications in photonics and optical data processing. researchgate.net
The exploration of new metal complexes and supramolecular assemblies based on this compound and its derivatives continues to be a promising avenue for the discovery of novel materials with unique and valuable properties.
Catalytic Applications
Homogeneous Catalysis Utilizing this compound-Derived Ligands
In homogeneous catalysis, ligands derived from specific molecular backbones can critically influence the efficiency and selectivity of metal catalysts. While direct applications of this compound as a ligand are not widely documented, related structures have been synthesized using homogeneous catalytic methods, suggesting its potential as a building block for more complex ligands.
For instance, a room-temperature, silver-free protocol for synthesizing multifunctional quinolines has been developed using gold catalysis. This method facilitates the dimerization of 2-ethynylanilines. One of the complex quinoline derivatives synthesized through this process is Methyl 2-(2-Amino-3-methoxy-5-methoxycarbonylphenyl)-8-methoxy-4-methylquinoline-6-carboxylate. researchgate.net The synthesis of such a decorated this compound structure using a dinuclear gold catalyst highlights the compatibility of this quinoline core with sophisticated homogeneous catalytic systems. researchgate.net This suggests the potential for designing novel ligands based on the this compound framework for applications in metal-catalyzed reactions.
| Catalyst System | Reactants | Product Containing the this compound Core | Yield | Reference |
| Dinuclear Gold Catalyst [Au₂(BIPHEP)(NTf₂)₂] | 2-Ethynylanilines | Methyl 2-(2-Amino-3-methoxy-5-methoxycarbonylphenyl)-8-methoxy-4-methylquinoline-6-carboxylate | 76% | researchgate.net |
Heterogeneous Catalysis Studies
Heterogeneous catalysts are valued for their stability and ease of separation from reaction products. The application of this compound in this area is primarily documented in the context of its synthesis rather than its use as a catalyst or support.
A mild and efficient solvent-free method for synthesizing quinoline derivatives, including this compound, utilizes a stable and effective heterogeneous catalyst, potassium dodecatungstocobaltate (PDTC), under microwave irradiation. clockss.org This synthesis, which proceeds with high yields, demonstrates the formation of the target compound but does not employ it in a catalytic capacity. clockss.org
However, studies on structurally similar compounds offer insights into potential applications. For example, a reusable heterogeneous catalyst has been prepared by modifying silicotungstic acid (H₄SiW₁₂O₄₀) with 8-hydroxy-2-methylquinoline (a close analogue). nih.gov This hybrid material demonstrated high efficiency and selectivity in the ketalization of ketones, a crucial reaction for creating protecting groups in organic synthesis. nih.gov The organic quinoline component was found to be important for creating the heterogeneous system and improving its structural stability. nih.gov This suggests that this compound could potentially be used to modify solid supports to create novel heterogeneous catalysts.
Table: Ketalization of Cyclohexanone with Glycol using different catalysts.
| Catalyst | Yield (%) | Selectivity (%) | Reusability | Reference |
| HMQ-STW (8-hydroxy-2-methylquinoline modified catalyst) | 96.0 | 100 | High | nih.gov |
| H₄SiW₁₂O₄₀ (STW) | 94.2 | 100 | Low (soluble) | nih.gov |
| Amberlyst-15 | 92.5 | 100 | Moderate | nih.gov |
Electrocatalytic and Photocatalytic Systems
Electrocatalysis and photocatalysis represent green and efficient strategies in modern synthetic chemistry. Research in this field has often focused on quinoline derivatives that can be easily functionalized, such as 8-aminoquinolines and 8-hydroxyquinolines. rsc.org These compounds serve as valuable scaffolds for developing systems for site-selective C–H functionalization induced by photo/electrochemistry. rsc.org
While there is currently a lack of specific research detailing the use of this compound in electrocatalytic or photocatalytic systems, the broader research on its analogues indicates a promising avenue for future investigation. The stability of the quinoline ring and the electronic influence of the methoxy and methyl groups could be harnessed in the design of new molecular catalysts for photo/electrochemical transformations.
Design of Fluorescent Probes and Dyes
Quinoline and its derivatives are well-established fluorophores used in the design of fluorescent sensors, probes, and dyes for various applications, including biological imaging and materials science. walisongo.ac.idwalisongo.ac.id The photophysical properties of these compounds, such as their absorption and emission wavelengths, can be finely tuned by altering the substituents on the quinoline ring. walisongo.ac.id
The parent compound, 8-methoxyquinoline (B1362559), is synthesized from 8-hydroxyquinoline, a well-known metal-chelating agent and fluorophore. researchgate.netnih.gov Derivatives of 8-hydroxyquinoline are known to form the basis of fluorescent probes and have applications in organic light-emitting diodes (OLEDs). walisongo.ac.idnih.gov
Although direct research on this compound as a fluorescent probe is limited, related compounds have shown significant promise. For example, 8-methoxy-4-(4-methoxyphenyl)quinoline has been synthesized as a key intermediate for creating aluminium(III) quinolinolate complexes. nih.govresearchgate.net These complexes are valuable materials for their semiconductor properties and their use as electron-transport layer materials in OLEDs. nih.govresearchgate.net This indicates that the 8-methoxyquinoline core, even with substitution at the 4-position, is a viable component for advanced optical materials.
The study of phenylazoquinolin-8-ol dyes demonstrates that substituents significantly influence the electronic absorption spectra and solvatochromic properties. walisongo.ac.idresearchgate.net These characteristics are crucial for developing colorimetric chemosensors and probes. walisongo.ac.id The introduction of the methoxy and methyl groups in this compound is expected to modulate its electronic structure, and thus its fluorescent properties, making it a candidate for further exploration in the design of novel dyes and probes.
Role As a Versatile Synthetic Building Block
Precursor for the Synthesis of Complex Heterocyclic Systems
The quinoline (B57606) nucleus is a privileged structure in medicinal chemistry, and 8-methoxy-4-methylquinoline is a key starting material for the synthesis of a variety of complex and bioactive heterocyclic compounds. benthamdirect.comnih.govnih.gov The reactivity of the quinoline ring system, influenced by the activating methoxy (B1213986) group and the methyl group, allows for a range of chemical transformations to build intricate molecular frameworks.
The presence of the methoxy and methyl groups on the quinoline ring influences the regioselectivity of electrophilic substitution reactions, directing incoming electrophiles to specific positions on the benzene (B151609) portion of the quinoline core. For instance, nitration of substituted quinolines is a common method to introduce a nitro group, which can then be reduced to an amino group, providing a handle for further functionalization, such as the construction of additional heterocyclic rings.
Furthermore, the quinoline scaffold itself can be elaborated upon. For example, Friedländer annulation, a classic method for quinoline synthesis, can be conceptually reversed to envision how the this compound core could be the foundation for building fused heterocyclic systems by reacting functionalities introduced at the 2 and 3-positions. nih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the principles of quinoline chemistry support its utility as a precursor. The general synthetic strategies for creating bioactive quinoline-based heterocycles often involve the functionalization of the quinoline core, a role for which this compound is well-suited. benthamdirect.comnih.gov
A summary of potential transformations of the this compound core for the synthesis of complex heterocycles is presented below:
| Transformation | Reagents and Conditions | Resulting Functional Group/System |
| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Introduction of a nitro group, typically at the 5- or 7-position. |
| Oxidation of Methyl Group | e.g., SeO₂ | Oxidation to an aldehyde or carboxylic acid, providing a key functional handle. |
| Metal-Catalyzed Cross-Coupling | e.g., Suzuki, Buchwald-Hartwig (requires prior halogenation) | Formation of C-C and C-N bonds to introduce aryl, alkyl, or amino substituents. |
| Cyclization Reactions | Various, following functionalization at the 2- and 3-positions | Formation of fused heterocyclic rings. |
These transformations, common in quinoline chemistry, underscore the potential of this compound as a foundational molecule for generating a wide array of complex heterocyclic structures with potential applications in various fields of chemistry and biology.
Construction of Fused-Ring Molecular Architectures (e.g., Pyran Ring Systems)
The fusion of additional rings onto the this compound framework leads to the creation of novel polycyclic aromatic systems with unique electronic and steric properties. A significant area of interest is the construction of pyran-fused quinolines, which are structural motifs found in a number of natural products with a range of biological activities. nih.gov
One common strategy for the synthesis of pyrano[3,2-h]quinolines involves the use of 8-hydroxyquinoline (B1678124) as a key precursor. researchgate.netiiste.org This suggests that this compound could be readily converted to the corresponding 8-hydroxy-4-methylquinoline via demethylation, which would then serve as the direct substrate for pyran ring formation.
The synthesis of 4H-pyrano[3,2-h]quinoline derivatives has been achieved through a one-pot, three-component reaction of 8-hydroxyquinoline, an aldehyde, and a compound with an active methylene group, such as malononitrile, often under ultrasonic irradiation or with a catalyst like DABCO. researchgate.net This approach allows for the rapid assembly of the fused pyran ring system.
A general scheme for the synthesis of a pyrano[3,2-h]quinoline from an 8-hydroxyquinoline derivative is as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| 8-Hydroxyquinoline derivative | Aromatic Aldehyde | Malononitrile | DABCO, H₂O/EtOH, 80 °C | 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
| 8-Hydroxyquinoline derivative | Aromatic Aldehyde | Sulfone derivative | p-TsOH, ethanol (B145695), ultrasonic irradiation | 4H-pyrano[3,2-h]quinoline derivative |
Strategies for Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening to identify new bioactive compounds. nih.govacs.org The goal of DOS is to efficiently generate a collection of molecules with a high degree of skeletal and stereochemical diversity. This compound is an attractive starting point for DOS due to its multiple functionalization points, which can be orthogonally addressed to generate a library of related but structurally distinct compounds.
A key principle in DOS is the use of a common core structure that can be elaborated in a divergent manner. The this compound scaffold provides several handles for such diversification:
The Quinoline Nitrogen: Can be quaternized or oxidized to an N-oxide, altering the electronic properties of the ring system and enabling further reactions.
The Methoxy Group: Can be demethylated to a hydroxyl group, which can then be alkylated, acylated, or used as a directing group for further functionalization.
The Methyl Group: Can be functionalized through oxidation or halogenation, providing a point for further elaboration.
The Aromatic Ring: Can undergo electrophilic substitution or metal-catalyzed cross-coupling reactions to introduce a variety of substituents.
A study on the diversity-oriented synthesis of quinolinyl heterocycles employed a reagent-based skeletal diversity approach starting from a 2-methyl, C-4 unsubstituted quinoline moiety. nih.gov This strategy involved the facile synthesis of bis-heterocycles with different heterocyclic rings at the C-3 position of the quinoline. A similar approach could be envisioned for this compound, where functionalization at the 2- and 3-positions could lead to a diverse library of fused and linked heterocyclic systems.
An example of a DOS strategy starting from a functionalized quinoline is the programmed multiple C–H bond functionalization of a 4-hydroxyquinoline. chemrxiv.org This approach utilized directing groups to selectively functionalize multiple positions on the quinoline core in a stepwise manner, thereby generating significant molecular diversity from a common starting material. The presence of the methoxy group in this compound can similarly be used to direct C-H functionalization.
The generation of a chemical library based on the this compound scaffold could follow a divergent synthetic plan as outlined below:
| Stage | Reaction Type | Diversification Point | Potential Products |
| Stage 1: Core Functionalization | Electrophilic Aromatic Substitution | C5 and C7 positions | Nitrated, halogenated, or acylated quinolines. |
| Stage 2: Side-Chain Elaboration | Oxidation of Methyl Group | C4-methyl group | Quinoline-4-carboxaldehydes or carboxylic acids. |
| Stage 3: Skeletal Diversification | Cyclization and Coupling Reactions | Multiple positions | Fused-ring systems, bi-aryl compounds, and other complex heterocycles. |
By systematically applying a variety of chemical transformations to the this compound core, it is possible to generate a large and diverse library of novel compounds for biological screening and materials science applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Methoxy-4-Methylquinoline, and how do substituent positions affect yield?
- Methodology :
- Step 1 : Methylation of 8-hydroxyquinoline using dimethyl sulfate to form 8-methoxyquinoline .
- Step 2 : Alkylation at the 4-position using methyl lithium or Grignard reagents under inert, low-temperature conditions (−78°C to 0°C) to introduce the methyl group .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Data Table :
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Dimethyl sulfate methylation | 8-hydroxyquinoline, dimethyl sulfate | 75–85 | >95% | |
| Methyl lithium alkylation | 8-methoxyquinoline, MeLi | 60–70 | 90–95% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; methyl protons at δ 2.5–2.7 ppm as a triplet due to coupling with quinoline protons .
- ¹³C NMR : Methoxy carbon at δ 55–57 ppm; methyl carbon at δ 20–22 ppm .
Q. How do the methoxy and methyl groups influence the compound’s reactivity in electrophilic substitution?
- Methoxy Group : Directs electrophiles to the 5- and 7-positions via resonance activation .
- Methyl Group : Steric hindrance at the 4-position reduces reactivity at adjacent positions. Nitration studies show preferential substitution at the 5-position .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve alkylation efficiency at the 4-position?
- Variables :
- Temperature : Lower temperatures (−78°C) minimize side reactions (e.g., over-alkylation) .
- Solvent : Tetrahydrofuran (THF) enhances reagent solubility vs. diethyl ether .
- Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) increases electrophilicity at the 4-position .
- Data Contradictions :
- : Reports 60–70% yield with MeLi in THF at −78°C.
- Contrasting Study : Use of Grignard reagents (e.g., MeMgBr) in diethyl ether yields <50% due to poor solubility .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Case Study : Antimicrobial assays show variability in MIC values (2–32 µg/mL) across studies.
- Analysis :
- Solubility Differences : Use of DMSO vs. aqueous buffers affects compound bioavailability .
- Strain Variability : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity than Gram-negative .
Q. What computational methods predict the interaction of this compound with biological targets?
- Docking Studies :
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
- Targets : Quinoline-binding enzymes (e.g., cytochrome P450, topoisomerases) .
- MD Simulations :
- Parameters : 100 ns simulations in GROMACS with CHARMM36 force field to assess stability in binding pockets .
Data Contradiction Analysis
- Example : Conflicting yields in alkylation steps.
- Root Cause : Varying reagent stoichiometry (1.2–2.0 eq. MeLi) and reaction time (2–6 hours) .
- Resolution : Design a DoE (Design of Experiments) to test molar ratios and temperatures systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
